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Compound of Interest

Compound Name: N-(Butoxymethyl)acrylamide

Cat. No.: B158947 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-(Butoxymethyl)acrylamide (BMAA), a

versatile monomer crucial for the development of self-crosslinkable polymers. BMAA's unique

properties make it a valuable component in advanced materials for coatings, adhesives, and

various biomedical applications. This document provides a comprehensive overview of its

synthesis, characterization, and relevant experimental protocols.

Introduction
N-(Butoxymethyl)acrylamide (BMAA) is a hydrophobic acrylamide derivative with the

chemical formula C₈H₁₅NO₂.[1] Its structure incorporates a butoxymethyl group, which imparts

hydrophobicity and enables self-crosslinking capabilities in the polymers it forms.[1] This self-

crosslinking occurs through a condensation reaction of the N-butoxymethyl groups with other

functional moieties like hydroxyl, carboxyl, or amine groups, typically activated by heat and an

acid catalyst.[1] The resulting stable, covalent networks significantly enhance the mechanical

strength and chemical resistance of the material.[1] These properties make BMAA a monomer

of great interest in the synthesis of polymers for coatings, adhesives, and sealants where water

resistance is critical.[1]

Synthesis of N-(Butoxymethyl)acrylamide
The synthesis of BMAA can be primarily achieved through two established pathways:

etherification and nucleophilic substitution.[1]
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Etherification of N-methylolacrylamide
A common and effective method for synthesizing BMAA is the acid-catalyzed etherification of

N-methylolacrylamide (NMA) with n-butanol. NMA itself is typically synthesized from acrylamide

and formaldehyde. A one-pot synthesis combining these steps is also a viable approach.

The reaction mechanism involves the protonation of the hydroxyl group of NMA by an acid

catalyst, making it a good leaving group (water). This is followed by a nucleophilic attack from

the oxygen of n-butanol on the methylene carbon, leading to the formation of the ether linkage.
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Caption: Etherification mechanism of N-methylolacrylamide with n-butanol.

Nucleophilic Substitution
Alternatively, BMAA can be synthesized via nucleophilic substitution reactions. One such

method involves the reaction of acryloyl chloride with butoxymethylamine.[1] In this process,

the amine group of butoxymethylamine acts as a nucleophile, attacking the electrophilic
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carbonyl carbon of acryloyl chloride to form an amide bond and eliminate a chloride ion.[1]

Another approach is the reaction of acrylamide with butoxymethyl chloride in the presence of a

base.[1]

Experimental Protocols
The following are detailed experimental protocols for the synthesis of BMAA.

Protocol 1: One-Pot Synthesis from Acrylamide,
Paraformaldehyde, and n-Butanol
This protocol is adapted from a patented procedure and provides a basis for a one-pot

synthesis.

Materials:

Acrylamide

Paraformaldehyde

n-Butanol

Benzene (or a suitable azeotropic solvent)

Sodium chloride solution (8-12%)

Sodium carbonate solution (0.8-1.2%)

Deionized water

Equipment:

Reactor with a condenser, water trap, and agitator

Heating mantle

Separatory funnel
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Water jet pump or vacuum system

Procedure:

Etherification:

In a reactor equipped with a condenser, water trap, and agitator, combine acrylamide,

paraformaldehyde, n-butanol, and benzene in a weight ratio of 2:1:4:0.4, respectively.

Heat the mixture to reflux and carry out a water-dividing reaction for approximately 8-10

hours.

Washing:

After the reaction, cool the mixture and transfer it to a separatory funnel.

Add an equal volume of 8-12% sodium chloride solution, shake well, and allow the layers

to separate. Discard the aqueous layer.

Wash the organic layer with an equal volume of 0.8-1.2% sodium carbonate solution.

Again, allow the layers to separate and discard the aqueous layer.

Finally, wash the organic layer with an equal volume of deionized water and discard the

aqueous layer.

Solvent Removal:

Transfer the washed organic layer to a round-bottom flask.

Remove the benzene using a water jet pump (approximately 35 mmHg) or a rotary

evaporator. The remaining liquid is the crude N-(Butoxymethyl)acrylamide product.

Purification (Optional but Recommended):

For higher purity, the crude product can be purified by vacuum distillation.
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Protocol 2: Synthesis from N-methylolacrylamide and n-
Butanol
This protocol involves the initial synthesis of N-methylolacrylamide followed by its etherification.

Part A: Synthesis of N-methylolacrylamide (NMA)

Materials:

Acrylamide

Aqueous formaldehyde solution (e.g., 37%)

Supported quaternary ammonium base catalyst

Procedure:

A detailed procedure for synthesizing NMA can be found in the literature, often involving the

reaction of acrylamide and formaldehyde under basic conditions. A method using a

supported quaternary ammonium base catalyst has been reported to be effective in reducing

self-polymerization.

Part B: Etherification of NMA with n-Butanol

Materials:

N-methylolacrylamide (from Part A)

n-Butanol

Acid catalyst (e.g., p-toluenesulfonic acid)

Anhydrous solvent (e.g., toluene)

Procedure:

Dissolve N-methylolacrylamide in a mixture of n-butanol and toluene in a round-bottom flask.
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Add a catalytic amount of an acid catalyst.

Heat the mixture to reflux and remove the water formed during the reaction using a Dean-

Stark apparatus.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base

(e.g., sodium bicarbonate solution).

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude BMAA by vacuum distillation.

Characterization and Data
Proper characterization of the synthesized BMAA is essential to confirm its identity and purity.

Physical and Chemical Properties
Property Value Reference

Molecular Formula C₈H₁₅NO₂ [1]

Molecular Weight 157.21 g/mol

Appearance Colorless to pale yellow liquid [1]

Boiling Point 125-128 °C at 0.03 mmHg [2]

Density 0.96 g/mL [2]

Refractive Index 1.465 [2]

Purity (Commercial) >95% [3]

Spectroscopic Data
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Technique
Key Peaks and
Assignments

Reference

¹H NMR (CDCl₃)

δ 6.3-6.5 (m, 2H, CH₂=CH), δ

5.7 (m, 1H, CH₂=CH), δ 4.8 (t,

2H, N-CH₂-O), δ 3.5 (t, 2H, O-

CH₂-C₃H₇), δ 1.5 (m, 2H, O-

CH₂-CH₂-C₂H₅), δ 1.3 (m, 2H,

O-C₂H₄-CH₂-CH₃), δ 0.9 (t, 3H,

O-C₃H₆-CH₃)

[4]

¹³C NMR (CDCl₃)

δ 165.8 (C=O), δ 131.0

(CH₂=CH), δ 126.5 (CH₂=CH),

δ 70.1 (N-CH₂-O), δ 68.9 (O-

CH₂-C₃H₇), δ 31.4 (O-CH₂-

CH₂-C₂H₅), δ 19.2 (O-C₂H₄-

CH₂-CH₃), δ 13.8 (O-C₃H₆-

CH₃)

FTIR (neat)

~3300 cm⁻¹ (N-H stretch),

~3080 cm⁻¹ (=C-H stretch),

~2960, 2870 cm⁻¹ (C-H

stretch), ~1660 cm⁻¹ (C=O

stretch, Amide I), ~1625 cm⁻¹

(C=C stretch), ~1550 cm⁻¹ (N-

H bend, Amide II), ~1100 cm⁻¹

(C-O-C stretch)

[1]

Experimental and Logical Workflow
The synthesis and application of BMAA follow a logical progression from monomer synthesis to

polymer application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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